molecular formula C9H12N2O B580820 Fenuron-d5 CAS No. 1219802-06-8

Fenuron-d5

Cat. No. B580820
Key on ui cas rn: 1219802-06-8
M. Wt: 169.239
InChI Key: XXOYNJXVWVNOOJ-DKFMXDSJSA-N
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Patent
US05099021

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 2.33 g (0.025 mol) of aniline were added with stirring into 28 ml of 1,2,4-trichlorobenzene. The reaction mixture was slowly heated to 205° C., dimethylamine being passed in from 60° C. After 5.5 hours, 11.8 g (0.27 mol) of dimethylamine had been passed in and the reaction was complete. The reaction mixture was cooled to room temperature, whereupon a precipitate deposited. The precipitate was filtered off, washed with 1,2,4-trichlorobenzene, dried and then boiled in water. The aqueous mixture was cooled, and the precipitate was filtered off with suction and dried. 3.3 g of N-phenyl-N',N'-dimethylurea, i.e. 81% of theory, having a melting point of 130° to 133° C. were obtained in this way.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].N[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.ClC1C=CC(Cl)=CC=1Cl.CNC>>[C:8]1([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CN(C(=O)N)C
Name
Quantity
2.33 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
11.8 g
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
passed in from 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature, whereupon a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with 1,2,4-trichlorobenzene
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
were obtained in this way

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05099021

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 2.33 g (0.025 mol) of aniline were added with stirring into 28 ml of 1,2,4-trichlorobenzene. The reaction mixture was slowly heated to 205° C., dimethylamine being passed in from 60° C. After 5.5 hours, 11.8 g (0.27 mol) of dimethylamine had been passed in and the reaction was complete. The reaction mixture was cooled to room temperature, whereupon a precipitate deposited. The precipitate was filtered off, washed with 1,2,4-trichlorobenzene, dried and then boiled in water. The aqueous mixture was cooled, and the precipitate was filtered off with suction and dried. 3.3 g of N-phenyl-N',N'-dimethylurea, i.e. 81% of theory, having a melting point of 130° to 133° C. were obtained in this way.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].N[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.ClC1C=CC(Cl)=CC=1Cl.CNC>>[C:8]1([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CN(C(=O)N)C
Name
Quantity
2.33 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
11.8 g
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
passed in from 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature, whereupon a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with 1,2,4-trichlorobenzene
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
were obtained in this way

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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